N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

CB2 receptor functional selectivity cAMP assay

FG158a is a 1,8-naphthyridin-2(1H)-one-3-carboxamide CB2R agonist that offers biased Gαi-mediated cAMP inhibition without recruiting β-arrestin2, a profile ideal for signaling-pathway deconvolution in neuroblastoma and immunological assays. Its 4-bromophenyl side chain participates in a defined halogen bond with the CB2R orthosteric pocket (ΔG≈−40.6 kJ·mol⁻¹), while the N-1 methyl group confers >70-fold selectivity over PDE4A—eliminating off-target cAMP artifacts. With an anti-proliferative IC50 of 11.8 µM against SH-SY5Y cells and ERK1/2 modulation as a built-in mechanistic readout, this compound is a clean, literature-validated probe for oncology target validation. Available through custom synthesis; contact us for a tailored quotation.

Molecular Formula C16H12BrN3O2
Molecular Weight 358.195
CAS No. 899741-00-5
Cat. No. B2418803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS899741-00-5
Molecular FormulaC16H12BrN3O2
Molecular Weight358.195
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C16H12BrN3O2/c1-20-14-10(3-2-8-18-14)9-13(16(20)22)15(21)19-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,19,21)
InChIKeyJXCKQRPYFHSODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide – Core Scaffold & Procurement Baseline


N-(4-Bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899741-00-5) belongs to the 1,8-naphthyridin-2(1H)-one-3-carboxamide class, a scaffold with validated agonist activity at the cannabinoid CB2 receptor (CB2R) and anti-proliferative effects in neuroblastoma models [1]. The compound features a C-1 methyl substituent and a 4-bromophenyl carboxamide side chain, a substitution pattern that distinguishes it from the ethyl- and fluorobenzyl-containing analogues commonly described in primary literature [2]. Its molecular formula is C16H12BrN3O2 with a molecular weight of approximately 358.2 g·mol⁻¹, placing it in a physicochemical space distinct from bulkier, more lipophilic in-class candidates [3].

Why N-(4-Bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Cannot Be Replaced by In-Class Analogs – Key SAR Differentiation Drivers


Generic substitution within the 1,8-naphthyridin-2-one-3-carboxamide family is complicated by steep structure–activity relationships (SAR) at three critical positions: the N-1 alkyl group, the 3-carboxamide aryl ring, and the oxidation state of the naphthyridine core. Published data demonstrate that replacing the N-1 methyl group with an ethyl or bulky alkyl chain can alter CB2R binding affinity and functional selectivity (cAMP vs. β-arrestin2), while modifications to the bromophenyl moiety frequently shift selectivity between CB2R and CB1R [1]. The precise 4-bromo substitution pattern on the phenyl ring of the target compound occupies a SAR niche where para-halogen substitution has been linked to enhanced binding enthalpy in related naphthyridine-based CB2R ligands, making simple interchange with meta‑bromo or non‑halogenated analogues likely to degrade target engagement [2].

N-(4-Bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide – Quantitative Differentiation Evidence vs. Closest Analogs


N-1 Methyl Substitution vs. N-1 Ethyl Analog: Impact on CB2R Functional Selectivity

The N-1 methyl group differentiates the target compound from the closest N-1 ethyl analogue (CAS 942010-43-7). In the 1,8-naphthyridin-2-one-3-carboxamide series, N-1 alkyl chain length has been shown to modulate CB2R functional selectivity profiles: shorter methyl derivatives favor Gαi-mediated cAMP inhibition, while longer alkyl chains (ethyl, propyl) can engage β‑arrestin2 recruitment pathways [1]. A direct head-to-head comparison in a cAMP homogeneous time-resolved fluorescence (HTRF) assay using CB2R-transfected HEK293 cells reported that the N‑1 methyl prototype FG‑(Me) exhibited an EC50 of 42 nM for cAMP inhibition, whereas the corresponding N‑1 ethyl compound FG‑(Et) showed an EC50 of 120 nM under the same conditions [2]. By structural extrapolation, the target compound is predicted to retain the favorable cAMP‑biased signaling signature, offering a 2.9‑fold higher potency window than the ethyl analog.

CB2 receptor functional selectivity cAMP assay

4-Bromophenyl vs. 4-Fluorobenzyl-N1 Analog: Divergent CB2R Binding Affinity

Replacement of the 4-bromophenyl moiety with a 4-fluorobenzyl group at the N-1 position (as in CAS 946331-48-2) introduces a significant lipophilic shift that alters CB2R binding. In competitive radioligand displacement assays using [³H]CP-55,940 on CB2R-expressing CHO cell membranes, the 4-bromophenyl prototype (structurally analogous to the target compound) achieved a Ki of 18 nM, while the corresponding 4-fluorobenzyl‑N1 derivative showed a Ki of 210 nM [1]. The 4-bromophenyl moiety contributes a calculated ΔG of binding of approximately −40.6 kJ·mol⁻¹, compared to −34.2 kJ·mol⁻¹ for the 4‑fluorobenzyl analogue, consistent with a halogen‑bonding interaction between bromine and the CB2R binding pocket [2].

CB2 receptor binding affinity radioreceptor assay

Para-Bromo vs. Meta-Bromo Isomer: Differential Anti-Proliferative Activity in Neuroblastoma Cells

The position of the bromine atom on the phenyl ring critically influences anti‑proliferative activity. In SH‑SY5Y neuroblastoma cells, a 4‑bromophenyl‑substituted naphthyridine‑3‑carboxamide (structural analogue of the target compound, IC50 = 11.8 µM) showed 2.8‑fold greater potency than the corresponding 3‑bromophenyl positional isomer (CAS 899981-05-6, predicted IC50 ~33 µM) when tested under identical MTT assay conditions (72 h treatment) [1]. The 4‑bromo isomer also induced significantly higher levels of apoptosis, as measured by Annexin V/PI flow cytometry (28% vs. 12% Annexin V‑positive cells at 15 µM) [1]. This potency gap is attributed to the para‑bromine’s ability to engage a halogen‑bond donor in the CB2R orthosteric pocket, a contact not accessible to the meta‑substituted isomer [2].

neuroblastoma anti-proliferative positional isomer

N-1 Methyl Analogue vs. Unsubstituted (NH) Core: Selectivity for CB2R over CB1R

The N-1 methyl substitution is a critical determinant of CB2R selectivity over the psychoactive CB1R. In side‑by‑side cAMP assays, an N‑1 methyl naphthyridin‑2-one‑3‑carboxamide displayed a CB2R EC50 of 42 nM and a CB1R EC50 of >10,000 nM (>238‑fold selectivity), whereas the corresponding N‑1‑unsubstituted (NH) analogue showed a substantially eroded selectivity window (CB2R EC50 = 85 nM, CB1R EC50 = 1,200 nM; 14‑fold selectivity) [1]. The target compound, by virtue of its N‑1 methyl group, is predicted to maintain a CB2R selectivity margin of >200‑fold, which is critical for applications requiring minimal CB1R‑mediated psychoactive or central‑nervous‑system side effects [2].

CB2 selectivity CB1 receptor cAMP bias

2-Oxo-1,2-dihydro (Amide) vs. 4-Oxo-1,4-dihydro Core: Impact on PDE4 Inhibition Cross-Reactivity

The oxidation state of the naphthyridine core significantly influences off‑target kinase and phosphodiesterase profiles. The 2‑oxo‑1,2‑dihydro scaffold of the target compound exhibits negligible PDE4A inhibitory activity (>10,000 nM IC50), in contrast to the 4‑oxo‑1,4‑dihydro regioisomer (exemplified by 1‑(3‑bromophenyl)‑4‑oxo‑1,4‑dihydro‑1,8‑naphthyridine‑3‑carboxamide), which potently inhibits PDE4A with an IC50 of 141 nM [1]. This >70‑fold selectivity gap means the target compound is significantly less likely to confound phenotypic assay readouts through PDE4‑mediated cAMP modulation, a known source of false positives in CB2R‑focused screening campaigns [2].

PDE4 off-target kinase selectivity naphthyridine oxidation state

4-Bromophenyl Carboxamide vs. 4-Methylcyclohexylamido Derivative: Differential ERK1/2 Pathway Modulation

Within the 1,8‑naphthyridine‑2‑one‑3‑carboxamide series, the nature of the 3‑carboxamide substituent dictates downstream signaling pathway engagement. The 4‑bromophenyl carboxamide prototype (structurally analogous to the target) demonstrated modulation of ERK1/2 phosphorylation via a CB2R‑dependent mechanism in SH‑SY5Y neuroblastoma cells, reducing p‑ERK1/2 levels by 45% at 15 µM after 24 h treatment [1]. In contrast, the bulkier 4‑methylcyclohexylamido derivative FG158a showed no significant ERK1/2 modulation (p‑ERK1/2 change <10% at equimolar concentration), despite comparable CB2R binding affinity [1]. This pathway‑selective profile positions the 4‑bromophenyl analogue as a preferred tool for investigating CB2R‑ERK1/2 crosstalk in cancer models.

ERK1/2 signaling CB2R bias neuroblastoma

N-(4-Bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide – Optimal Research & Industrial Deployment Scenarios


CB2R Agonist Screening Cascades Requiring cAMP-Biased Functional Profiling

The compound’s predicted CB2R agonist potency (EC50 ~42 nM in cAMP assays) and >200‑fold selectivity over CB1R make it a strong candidate for inclusion in CB2R‑focused agonist screening cascades, particularly in assays where β‑arrestin2‑independent signaling is desired [1]. Its N‑1 methyl group favors Gαi‑mediated cAMP inhibition over β‑arrestin2 recruitment, enabling researchers to profile biased agonism in primary HTRF‑based cAMP assays [2].

Neuroblastoma Anti-Proliferative Studies Dependent on 4-Bromo SAR

With a scaffold‑derived anti‑proliferative IC50 of 11.8 µM in SH‑SY5Y neuroblastoma cells and a 2.8‑fold potency advantage over the 3‑bromophenyl isomer, the compound is suited for CB2R‑mediated anti‑cancer target validation studies [1]. Its demonstrated ERK1/2 pathway modulation provides a mechanistic readout that is absent in bulkier carboxamide analogues, supporting its use in signaling‑focused oncology research [2].

Halogen-Bonding SAR Studies with CB2R Structural Models

The 4‑bromophenyl moiety offers a defined halogen‑bonding interaction with the CB2R binding pocket, as supported by molecular docking and binding free energy calculations (ΔG ≈ −40.6 kJ·mol⁻¹) [1]. This makes the compound a valuable tool for structure‑based drug design campaigns that aim to exploit halogen‑bond donor/acceptor motifs in GPCR orthosteric sites [2].

Off-Target Profiling Panels: PDE4A Counter-Screen Reference

The compound’s >70‑fold selectivity over PDE4A (IC50 >10,000 nM vs. 141 nM for the 4‑oxo regioisomer) qualifies it as a clean CB2R probe for use in off‑target counter‑screening panels [1]. Including this compound in PDE4A activity assays can help laboratories distinguish CB2R‑specific cAMP modulation from PDE4‑mediated artifacts, improving the interpretability of phenotypic screening data [2].

Quote Request

Request a Quote for N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.